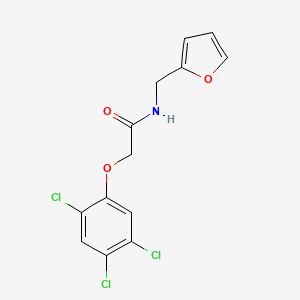
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
説明
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide, also known as Compound A, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective inhibitor of the transcription factor nuclear factor-kappaB (NF-κB), which is a key regulator of inflammation and immune response.
科学的研究の応用
Genotoxicity Assessment in Sickle Cell Disease Treatment
Compounds including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivates were evaluated for their in vivo genotoxicity as potential treatments for sickle cell disease (SCD). These compounds demonstrated non-genotoxicity in vivo, positioning them as safer alternatives to hydroxyurea for treating SCD symptoms (dos Santos et al., 2011).
Mutagenicity Study in Sickle Cell Anemia
A series of phthalimide derivatives, including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) compounds, were tested for mutagenicity to identify non-genotoxic drug candidates for sickle cell anemia treatment. The study concluded a structure-activity relationship that could decrease mutagenicity in these compounds (dos Santos et al., 2010).
Antitumor Properties in Leukemia
The compound 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide demonstrated significant antitumor activity in P-388 lymphocytic leukemia, leading to the synthesis of related phosphonium salts. These compounds indicated the importance of the triarylphosphonium halide moiety for substantial antileukemic activity (Dubois, Lin, & Beisler, 1978).
Inhibitors in Herbicide Development
Novel N-(benzothiazol-5-yl)-isoindoline-1,3-diones were synthesized and identified as potent protoporphyrinogen oxidase (PPO) inhibitors, which are key in herbicide development. Some compounds showed higher PPO inhibition than the control, indicating potential for weed control in agriculture (Jiang et al., 2011).
Electrochemical Hybridization Sensor
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in an electrochemical hybridization sensor, demonstrating sensitivity and specificity for biological recognition and DNA hybridization. This highlights its application in biosensing technologies (Cha et al., 2003).
Anticonvulsant and Neurotoxicity Evaluation
Bromophthalimidobutyryl amide derivatives, including 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl compounds, were synthesized and evaluated for anticonvulsant activity and neurotoxicity. Select compounds showed promising results in anticonvulsant screening and less neurotoxicity, indicating potential for epilepsy treatment (Khan et al., 2009).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-12(9-5-7-15-8-6-9)16-17-13(19)10-3-1-2-4-11(10)14(17)20/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRNFXMKIJOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-dioxoisoindolin-2-yl)pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)